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molecular formula C13H9N3O3S B145494 3-(2-Thenoyl)-5-azaoxindole-1-carboxamide CAS No. 136887-96-2

3-(2-Thenoyl)-5-azaoxindole-1-carboxamide

Cat. No. B145494
M. Wt: 287.3 g/mol
InChI Key: AJULBBJHCDQEJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05811432

Procedure details

The title compound was prepared from 3-(2-thenoyl)-4-azaoxindole (Example 4C) according to the procedure of Example 2C, using 3-(2-thenoyl)-5-azaoxindole (500 mg, 2.0 mmol), N-chlorosulfonyl isocyanate (0.26, 3.0 mmol), and acetonitrile (15 mL). Reaction time: 2.25 hours. The crude N-chlorosulfonyl carboxamide was hydrolysed by stirring in DMSO (1.5 mL) for 1.5 hours in a flask open to the air. Ether was added to give a two phase mixture followed by methanol, which gave a homogenous solution. On standing for a brief period, a green precipitate formed which was removed by filtration. The filtrate was allowed to stand overnight, during which time the product crystallized from the solution. This was collected by filtration. Yield: 39 mg (7%). M.p. 250°.
Name
3-(2-thenoyl)-4-azaoxindole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(2-thenoyl)-5-azaoxindole
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
3 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
15 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C1(C(C2C3C(=CC=CN=3)[NH:10][C:9]2=[O:17])=O)SC=CC=1.[C:18]1([C:23]([CH:25]2[C:33]3[C:28](=[CH:29][CH:30]=[N:31][CH:32]=3)[NH:27][C:26]2=[O:34])=[O:24])[S:22][CH:21]=[CH:20][CH:19]=1.C(=O)=NS(Cl)(=O)=O.ClS(NC=O)(=O)=O>CS(C)=O.CO.CCOCC.C(#N)C>[C:18]1([C:23]([CH:25]2[C:33]3[C:28](=[CH:29][CH:30]=[N:31][CH:32]=3)[N:27]([C:9]([NH2:10])=[O:17])[C:26]2=[O:34])=[O:24])[S:22][CH:21]=[CH:20][CH:19]=1

Inputs

Step One
Name
3-(2-thenoyl)-4-azaoxindole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CS1)C(=O)C1C(NC2=CC=CN=C12)=O
Step Two
Name
3-(2-thenoyl)-5-azaoxindole
Quantity
500 mg
Type
reactant
Smiles
C1(=CC=CS1)C(=O)C1C(NC2=CC=NC=C12)=O
Step Three
Name
Quantity
3 mmol
Type
reactant
Smiles
C(=NS(=O)(=O)Cl)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClS(=O)(=O)NC=O
Step Five
Name
Quantity
1.5 mL
Type
solvent
Smiles
CS(=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Eight
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction time
CUSTOM
Type
CUSTOM
Details
2.25 hours
Duration
2.25 h
CUSTOM
Type
CUSTOM
Details
to give a two phase mixture
CUSTOM
Type
CUSTOM
Details
gave a homogenous solution
WAIT
Type
WAIT
Details
On standing for a brief period
CUSTOM
Type
CUSTOM
Details
a green precipitate formed which
CUSTOM
Type
CUSTOM
Details
was removed by filtration
CUSTOM
Type
CUSTOM
Details
the product crystallized from the solution
FILTRATION
Type
FILTRATION
Details
This was collected by filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CS1)C(=O)C1C(N(C2=CC=NC=C12)C(=O)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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